Fluoxetine N-β-D-Glucuronide Sodium Salt
Description
Glucuronidation is a critical Phase II metabolic pathway involved in the biotransformation of a wide variety of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.orgmdpi.com This process consists of conjugating a glucuronic acid moiety to a substrate, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. simpleandpractical.comnih.gov The primary function of glucuronidation is to increase the water-solubility of lipophilic compounds, thereby facilitating their elimination from the body, typically via urine or feces. wikipedia.org
The reaction occurs predominantly in the liver, though UGT enzymes are present in many other tissues, including the intestines, kidneys, and brain. wikipedia.org By converting parent compounds into more hydrophilic and generally inactive glucuronide conjugates, this pathway plays a central role in detoxification and modulating the pharmacokinetic profile of numerous therapeutic agents. mdpi.comnih.gov The study of glucuronidation is therefore essential in drug development to understand a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
Fluoxetine (B1211875), a widely known antidepressant, undergoes extensive metabolism, which includes a glucuronidation step. drugbank.comclinpgx.org Both fluoxetine and its primary active metabolite, norfluoxetine (B159337), are subject to glucuronidation to facilitate their excretion from the body. drugbank.comnih.gov While the primary metabolic route for fluoxetine is N-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP2D6, subsequent conjugation is a key terminal step in its elimination. clinpgx.orgnih.gov The primary route for eliminating fluoxetine and its metabolites is through urine, with less than 10% being excreted as unchanged fluoxetine or as fluoxetine glucuronide. mdpi.comclinpgx.org
Properties
Molecular Formula |
C₂₃H₂₅F₃NNaO₇ |
|---|---|
Molecular Weight |
507.43 |
Synonyms |
1-Deoxy-1-[methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic Acid; |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Aspects of Fluoxetine N β D Glucuronide Sodium Salt for Research Applications
Synthetic Methodologies for N-Glucuronides in Laboratory Settings
The synthesis of N-glucuronides, which involves the formation of a conjugate between a molecule containing an amine group and glucuronic acid, is a significant area of study in medicinal and synthetic chemistry. jove.com This process is crucial for producing reference standards of drug metabolites for analytical and pharmacological research.
Chemical Strategies for Glucuronic Acid Conjugation to Amine Moieties
The conjugation of glucuronic acid to amine-containing compounds can be achieved through several chemical strategies. A common approach involves the use of an activated form of glucuronic acid, which then reacts with the amine. This process often requires the protection of reactive functional groups on both the glucuronic acid and the amine substrate to ensure selectivity and prevent unwanted side reactions.
One established method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide of a protected glucuronic acid. nih.govmdpi.com Another strategy involves the use of glucuronyl donors with leaving groups such as trichloroacetimidates, which can be activated under mild acidic conditions. mdpi.com The choice of solvent, promoter, and protecting groups is critical to optimize the yield and stereoselectivity of the glycosylation reaction. mdpi.com
Furthermore, direct coupling of the carboxylic acid of glucuronic acid with an amine can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of N-hydroxysuccinimide (NHS). cnrs.fr This method forms a stable amide bond and has been successfully applied to various amines. cnrs.fr
It's important to note that primary and secondary amines can also react with carbon dioxide to form a carbamic acid, which can then undergo glucuronidation to produce a stable carbamate (B1207046) glucuronide metabolite. researchgate.net
Specific Reaction Pathways for Fluoxetine (B1211875) N-β-D-Glucuronide Synthesis
The synthesis of Fluoxetine N-β-D-Glucuronide Sodium Salt involves the conjugation of the secondary amine group of fluoxetine with glucuronic acid. synzeal.com A general synthetic scheme would involve the following key steps:
Protection of Glucuronic Acid: The hydroxyl and carboxylic acid groups of D-glucuronic acid are typically protected to prevent side reactions. Common protecting groups for the hydroxyls include acetyl or benzyl (B1604629) groups, while the carboxylic acid is often protected as a methyl or benzyl ester.
Activation of the Glucuronic Acid Donor: The protected glucuronic acid is converted into a suitable glycosyl donor. This could involve the formation of a glycosyl bromide or a trichloroacetimidate (B1259523).
Glycosylation Reaction: The protected fluoxetine is reacted with the activated glucuronic acid donor in the presence of a promoter. The choice of promoter (e.g., silver salts for the Koenigs-Knorr reaction or a Lewis acid for the trichloroacetimidate method) is crucial for the reaction's success.
Deprotection: Following the successful coupling, the protecting groups on the glucuronic acid moiety and any protecting groups on the fluoxetine are removed to yield the final Fluoxetine N-β-D-Glucuronide.
Salt Formation: The final step involves the formation of the sodium salt, typically by reacting the glucuronide with a sodium base such as sodium hydroxide (B78521) or sodium bicarbonate.
The chemical name for this compound is Sodium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)tetrahydro-2H-pyran-2-carboxylate. simsonpharma.comsynzeal.com
Derivatization Techniques for Enhanced Synthetic Yield or Purity in Research Scale
To improve the yield and purity of N-glucuronides on a research scale, various derivatization techniques can be employed. These techniques aim to increase the reactivity of the substrates, facilitate purification, or allow for more precise characterization.
One approach is to use specific derivatizing agents to selectively tag functional groups. For instance, carboxyl and hydroxyl groups can be derivatized to alter their chemical properties, which can be useful in separating the desired product from starting materials and byproducts. nih.gov Silylation of hydroxyl groups with reagents like 1-(trimethylsilyl)imidazole is a common technique to increase volatility for gas chromatography or to protect these groups during subsequent reactions. nih.gov
For analytical purposes, derivatization can be used to introduce a chromophore or a fluorophore to enhance detection by UV or fluorescence spectroscopy. This is particularly useful in high-performance liquid chromatography (HPLC) analysis.
In the context of mass spectrometry, derivatization can be used to generate predictable mass shifts, which helps in the structural elucidation of the glucuronide and its differentiation from other isomers. nih.govresearchgate.net For example, specific derivatization of acyl-, O-, and N-glucuronides can lead to distinct mass shifts, allowing for their unambiguous identification. nih.gov
Stereoisomeric Considerations in Fluoxetine N-Glucuronide Synthesis and Analysis
The stereochemistry of fluoxetine and its glucuronide metabolite is a critical aspect of its synthesis and analysis due to the presence of a chiral center in the fluoxetine molecule.
Impact of Fluoxetine's Chirality on Glucuronide Diastereomer Formation
Fluoxetine is a chiral molecule and is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. nih.govmdpi.com When racemic fluoxetine is conjugated with the chiral D-glucuronic acid, a mixture of two diastereomers is formed: (R)-Fluoxetine N-β-D-Glucuronide and (S)-Fluoxetine N-β-D-Glucuronide. These diastereomers have different three-dimensional structures and, consequently, may exhibit different physical and chemical properties.
The metabolism of fluoxetine in vivo is stereoselective, with the two enantiomers being metabolized at different rates. nih.govnih.gov The clearance of (R)-fluoxetine is significantly greater than that of (S)-fluoxetine. nih.govnih.gov This stereoselectivity is primarily due to the action of cytochrome P450 enzymes, particularly CYP2D6. mdpi.comnih.gov Consequently, the relative amounts of the two diastereomeric glucuronides formed in vivo can vary.
Approaches for Diastereomeric Separation and Characterization in Synthetic Research
The separation and characterization of the diastereomers of Fluoxetine N-β-D-Glucuronide are essential for understanding their individual properties. Several analytical techniques can be employed for this purpose.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for separating diastereomers. Chiral stationary phases (CSPs) are often used for the separation of enantiomers, and these can also be effective for separating diastereomers. chiraltech.com The choice of the mobile phase and the type of chiral column are critical for achieving good resolution. chiraltech.com For fluoxetine enantiomers, polysaccharide-based chiral columns have shown success. chiraltech.com
Capillary Electrophoresis (CE): Capillary electrophoresis, particularly with the use of cyclodextrins as chiral selectors, is another effective technique for the chiral separation of fluoxetine and its metabolites. nih.gov This method offers high efficiency and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for the structural elucidation of the diastereomers. High-resolution NMR can provide detailed information about the connectivity and stereochemistry of the molecule. nih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the site of glucuronidation. cnrs.fr
Mass Spectrometry (MS): Mass spectrometry, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), is used to determine the molecular weight and fragmentation pattern of the diastereomers. nih.gov While diastereomers have the same mass, their fragmentation patterns can sometimes differ, providing clues for their identification.
Enzymatic Biotransformation and Mechanistic Characterization in Preclinical and in Vitro Models
Identification and Characterization of UGT Isoforms Involved in Fluoxetine (B1211875) N-Glucuronidation
The identification of specific UGT isoforms responsible for the N-glucuronidation of fluoxetine and norfluoxetine (B159337) is a key area of research. This involves screening potential enzymes and characterizing their contribution in various research systems.
The use of recombinant human UGTs, which are individual UGT enzymes expressed in cell lines (e.g., baculovirus-infected insect cells), is a standard in vitro method to determine which specific isoforms are responsible for metabolizing a compound. bioivt.comnih.gov This approach allows for the assessment of each enzyme's catalytic activity in isolation, avoiding the confounding metabolic activities present in whole-liver preparations.
The human UGTs are categorized into families and subfamilies, primarily UGT1A and UGT2B, based on sequence homology. nih.govresearchgate.net These subfamilies encompass various isoforms with often overlapping substrate specificities. oup.comnih.gov The UGT1A subfamily, encoded by genes on chromosome 2, is known to metabolize some medications, including certain antipsychotics via UGT1A4. nih.govresearchgate.net The UGT2B subfamily, with genes located on chromosome 6, is responsible for the glucuronidation of substances like sexual steroids and bile acids. nih.govresearchgate.net
Research on other psychiatric drugs provides a model for how these subfamilies contribute to N-glucuronidation. For instance, the kinetics of amitriptyline glucuronidation in human liver microsomes (HLM) show a biphasic character, which corresponds to the distinct activities of a high-affinity UGT2B subfamily member (UGT2B10) and a low-affinity UGT1A subfamily member (UGT1A4). nih.gov This suggests that contributions from both major subfamilies can be essential for the complete metabolic picture of a drug. While fluoxetine is known to undergo glucuronidation, there is very limited specific data delineating the precise quantitative contributions of the UGT1A and UGT2B subfamilies to the formation of Fluoxetine N-β-D-Glucuronide in research systems. researchgate.net
Animal models are frequently used in preclinical drug metabolism studies. However, significant species differences in UGT enzyme expression and function can complicate the extrapolation of data to humans. nih.gov For example, rodents lack a direct homolog for human UGT1A4, an enzyme critical for the N-glucuronidation of many compounds. nih.gov This can lead to little or no N-glucuronidation activity in standard rat or mouse models for drugs metabolized by this pathway in humans. nih.gov To address this, humanized UGT1 mice, where the murine Ugt1 locus is replaced by the human UGT1 locus, have been developed as a more predictive model. nih.gov
Studies on fluoxetine metabolism in fish liver microsomes from species like rainbow trout, goldfish, and zebrafish have been conducted. nih.govclemson.edu These investigations found that while fluoxetine was metabolized, the primary metabolite identified was norfluoxetine, with its formation being a minor pathway in untreated fish. nih.gov The production of other, unidentified metabolites was suggested, but specific glucuronidation activity was not a focus. nih.gov Such species-specific differences highlight the importance of selecting appropriate preclinical models and the potential limitations of extrapolating findings from lower vertebrates to human metabolism.
Kinetic Studies of Fluoxetine N-Glucuronide Formation
Enzyme kinetic studies are essential for quantifying the rate and efficiency of metabolic reactions. These studies determine key parameters that describe the interaction between the drug (substrate) and the metabolizing enzyme.
The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The main parameters are:
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the enzyme's affinity for the substrate.
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Clint (intrinsic clearance): Calculated as Vmax/Km, this value represents the efficiency of the enzyme to metabolize a substrate at low concentrations.
While these parameters have been determined for the CYP450-mediated N-demethylation of fluoxetine to norfluoxetine (as shown in the table below), specific kinetic data for the N-glucuronidation of fluoxetine or norfluoxetine by UGT enzymes are not well-established in the literature. The kinetics of glucuronidation can be complex and may not always follow the simple Michaelis-Menten model, sometimes exhibiting sigmoidal or biphasic kinetics, which suggests the involvement of multiple enzymes or more complex enzyme-substrate interactions. helsinki.fi
| Substrate | Parameter | Value |
|---|---|---|
| S-Fluoxetine | Km | 30 ± 3 µM |
| Vmax | 28.6 ± 1.2 pmol·min⁻¹·(pmol CYP)⁻¹ | |
| R-Fluoxetine | Km | 39 ± 5 µM |
| Vmax | 34 ± 2 pmol·min⁻¹·(pmol CYP)⁻¹ |
The rate of an enzymatic reaction is fundamentally dependent on the concentration of the substrate. At low concentrations, the rate is typically proportional to the substrate concentration. As the concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum (Vmax). helsinki.fi
The source of the enzyme significantly impacts the observed glucuronidation rates. Discrepancies in results from in vitro studies can often be attributed to the enzyme source, the range of substrate concentrations tested, and the specific in vitro models used. clinpgx.org For instance, glucuronidation rates can differ substantially between:
Human Liver Microsomes (HLM): Provide a physiologically relevant mix of enzymes but can have high inter-individual variability.
Animal Liver Microsomes: Often used for initial screening, but species differences in enzyme expression and activity can lead to poor prediction of human metabolism. researchgate.net
Recombinant UGTs: Allow for the study of a single enzyme's activity but lack the cellular context and potential protein-protein interactions that occur in a native system.
Furthermore, experimental conditions, such as the use of detergents to reveal full UGT activity (addressing the issue of 'latency'), can dramatically alter kinetic outcomes. helsinki.fi Therefore, comparing glucuronidation rates across different studies requires careful consideration of the enzyme source and the specific experimental conditions employed.
Species-Specific Differences in Fluoxetine N-Glucuronidation Pathways
The metabolic fate of fluoxetine, including its conjugation to form Fluoxetine N-β-D-Glucuronide, is subject to significant variability across different species. This variation is a critical consideration in preclinical research, as the metabolic profile in animal models may not accurately reflect that in humans. The capacity of a species to form N-glucuronides is highly dependent on the specific compound nih.gov.
Glucuronidation of amines demonstrates notable species differences both in vitro and in vivo nih.gov. For tertiary amines, a class that includes fluoxetine, N-glucuronidation is a metabolic pathway commonly observed in non-human primates and humans nih.gov. In contrast, other preclinical species may exhibit different capacities for this conjugation reaction. General studies on N-glucuronidation have shown that rabbits and guinea pigs often exhibit the highest capacity for this biotransformation among common preclinical species nih.gov.
The interpretation of species differences is further complicated by excretory pathways. The apparent lack of N-glucuronide metabolites in the urine of a particular animal model does not necessarily signify an inability to form these conjugates; it may be that the metabolites are preferentially excreted in the bile nih.gov.
While the N-demethylation of fluoxetine to its active metabolite, norfluoxetine, is a major pathway in mammals catalyzed by Cytochrome P450 (CYP) enzymes, this is not universal across all species nih.gov. For instance, in vitro studies using liver microsomes from several fish species (rainbow trout, goldfish, zebrafish, and killifish) indicated that N-demethylation is likely a minor metabolic pathway nih.govresearchgate.net. This highlights a fundamental difference in metabolic handling between mammalian and non-mammalian models. High intra-species variability in hepatic metabolism has also been observed, which can hinder direct inter-species comparisons researchgate.net.
Table 1: Comparative Overview of Fluoxetine Metabolic Pathways in Different Species
| Species Group | Primary Phase I Pathway (Oxidation) | Phase II Pathway (N-Glucuronidation) | Key Considerations |
|---|---|---|---|
| Humans & Non-Human Primates | N-demethylation via CYP enzymes (CYP2D6, etc.) is a major pathway nih.govnih.govresearchgate.net. | N-glucuronidation of tertiary amines is commonly observed nih.gov. | Metabolic profile is considered most relevant to clinical scenarios. |
| Rodents (Rat) | N-demethylation is a known pathway. | N-glucuronide metabolites have been detected for various compounds researchgate.net. | Often used in preclinical studies, but quantitative differences in enzyme activity exist. |
| Canine (Dog) | N-demethylation is a known pathway. | N-glucuronide metabolites have been detected for various compounds researchgate.net. | May exhibit specific metabolic patterns that differ from humans. |
| Fish Models | N-demethylation to norfluoxetine appears to be a minor pathway nih.govresearchgate.net. | Data on glucuronidation is less characterized. | Demonstrates significant divergence from mammalian metabolism researchgate.net. |
The differences in metabolic pathways between preclinical animal models and humans have profound implications for translational research. The high intersubject variability of fluoxetine's effects in humans is, in large part, attributed to genetic polymorphisms in CYP enzymes, particularly CYP2D6 nih.govmdpi.com. Animal models may not possess the same enzymatic polymorphisms, making it difficult to predict human pharmacokinetic variability.
If an animal model relies on a different primary metabolic pathway than humans (e.g., less N-demethylation and more or less N-glucuronidation), the pharmacokinetic profile and the potential for drug-drug interactions (DDIs) can be misrepresented. Extrapolating data on clearance, metabolite exposure, and enzymatic interactions from such models can be misleading. Therefore, a thorough understanding of the comparative metabolism, including both Phase I and Phase II pathways like glucuronidation, is essential for selecting the appropriate animal model and for accurately interpreting preclinical data for human risk assessment.
Interaction of Glucuronidation with Other Metabolic Pathways in Preclinical Models
The primary route of fluoxetine elimination involves extensive oxidative metabolism and subsequent conjugation clinpgx.orgclinpgx.org. Less than 10% of a dose is typically excreted unchanged or as fluoxetine glucuronide clinpgx.orgclinpgx.org.
Phase I Metabolism: The initial and most significant metabolic step for fluoxetine is N-demethylation to its only identified active metabolite, norfluoxetine nih.govclinpgx.org. This reaction is catalyzed by several CYP450 isoforms. In humans, CYP2D6 plays the most significant role, with contributions from CYP2C9, CYP2C19, CYP3A4, and CYP3A5 also identified nih.govclinpgx.orgupol.cz. This oxidative step is crucial as it not only modifies the pharmacological activity of the molecule but also prepares it for subsequent conjugation reactions.
Phase II Metabolism: Following Phase I oxidation, both the parent drug, fluoxetine, and its primary metabolite, norfluoxetine, can be further processed by Phase II enzymes. Glucuronidation is a key conjugation pathway, leading to the formation of more water-soluble metabolites, such as Fluoxetine N-β-D-Glucuronide and norfluoxetine glucuronide, which can be more easily excreted nih.govpharmgkb.orghmdb.ca. This sequential processing, where the products of CYP-mediated reactions become the substrates for UGT enzymes, represents a direct and critical interplay between the two major drug-metabolizing systems. During chronic administration, fluoxetine and norfluoxetine can inhibit CYP2D6 activity, which may increase the relative importance of other CYP pathways and subsequent conjugation reactions clinpgx.org.
Table 2: Key Enzymes in the Sequential Metabolism of Fluoxetine
| Metabolic Phase | Enzyme Superfamily | Key Isoforms Involved | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Phase I (Oxidation) | Cytochrome P450 (CYP) | CYP2D6 (major), CYP2C9, CYP2C19, CYP3A4/5 nih.govclinpgx.orgupol.cz | Fluoxetine | Norfluoxetine |
| Phase II (Conjugation) | UDP-glucuronosyltransferase (UGT) | Specific isoforms not fully characterized | Fluoxetine, Norfluoxetine | Fluoxetine N-β-D-Glucuronide, Norfluoxetine Glucuronide nih.govhmdb.ca |
While fluoxetine and norfluoxetine are well-documented inhibitors of several CYP enzymes, particularly CYP2D6 nih.govclinpgx.org, there is very limited published data on the direct inhibitory or inductive properties of fluoxetine on UGT enzymes researchgate.net. Assessing this potential is crucial for predicting a complete profile of drug-drug interactions.
In vitro studies to investigate UGT inhibition are typically conducted using human liver microsomes, which contain a mixture of UGT enzymes, or with specific recombinant UGT isoforms to identify effects on individual enzymes researchgate.netbioivt.com. These assays involve incubating the test compound (e.g., fluoxetine) with the enzyme source and a selective probe substrate for a particular UGT isoform. The rate of formation of the glucuronidated metabolite of the probe substrate is then measured, and any reduction in this rate indicates inhibition. From this data, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined researchgate.net. While direct studies on fluoxetine are scarce, other psychiatric drugs have shown inhibitory effects on UGTs in such assays, establishing the plausibility of this mechanism researchgate.net.
Table 3: Representative Experimental Design for an In Vitro UGT Inhibition Assay
| Component | Description | Purpose |
|---|---|---|
| Enzyme Source | Pooled Human Liver Microsomes or Recombinant Human UGT Isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) bioivt.com. | Provides the catalytic enzymes for the glucuronidation reaction. |
| Test Compound | Fluoxetine or Norfluoxetine (at multiple concentrations). | To determine its potential as an inhibitor. |
| Probe Substrate | A compound selectively metabolized by a specific UGT isoform (e.g., Propofol for UGT1A9, Naloxone for UGT2B7) researchgate.net. | To measure the specific activity of a single UGT enzyme. |
| Cofactor | Uridine 5'-diphosphoglucuronic acid (UDPGA). | Provides the glucuronic acid moiety for the conjugation reaction. |
| Incubation | Short, defined time period at 37°C to ensure linear metabolite formation researchgate.netbioivt.com. | To allow the enzymatic reaction to proceed under controlled conditions. |
| Analysis | LC-MS/MS quantification of the probe's glucuronide metabolite bioivt.com. | To measure the rate of reaction and determine the extent of inhibition. |
| Controls | Solvent control (no inhibitor) and a known positive control inhibitor bioivt.com. | To establish baseline enzyme activity and validate the assay's sensitivity. |
Advanced Analytical Methodologies for Research Quantification and Characterization
Chromatographic Techniques for Separation and Quantification of Fluoxetine (B1211875) N-Glucuronide
Chromatography is the cornerstone of separating complex mixtures, enabling the isolation of specific metabolites from biological matrices for subsequent quantification and identification. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the research objectives.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely utilized techniques for the analysis of fluoxetine and its metabolites, including the N-glucuronide form. ijper.orgnih.gov These methods offer robust and precise quantification in various biological samples. nih.govnih.gov
UPLC systems, which use smaller particle size columns (typically under 2 µm), provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sci-hub.se The separation is most commonly achieved using reversed-phase chromatography. nih.govnih.gov C18 columns are frequently employed due to their hydrophobicity, which effectively retains fluoxetine and its metabolites. sci-hub.senih.govnih.gov
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govwjpmr.comscispace.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is common for separating compounds with different polarities, such as the parent drug and its more polar glucuronidated metabolite. nih.govnih.gov Detection is often performed using UV absorbance nih.govsigmaaldrich.com or, more commonly, coupled with mass spectrometry for enhanced sensitivity and selectivity. nih.gov
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | UPLC | sci-hub.se |
| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) | sci-hub.senih.gov |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | sci-hub.senih.gov |
| Flow Rate | 0.4 - 0.8 mL/min | sci-hub.sewjpmr.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | sci-hub.senih.gov |
Gas Chromatography (GC) Methodologies for Glucuronide Analysis
Gas Chromatography (GC) is another powerful separation technique, but its application to the direct analysis of glucuronide metabolites is limited. mdpi.com Glucuronides are highly polar and non-volatile, making them unsuitable for direct GC analysis, which requires analytes to be vaporized without decomposition. youtube.com
To analyze compounds like Fluoxetine N-Glucuronide by GC, a chemical derivatization step is necessary. youtube.com This process converts the polar functional groups (hydroxyl, carboxyl, and amine groups) into less polar, more volatile derivatives. While GC methods have been developed for fluoxetine and its primary metabolite norfluoxetine (B159337) nih.govnih.govdergipark.org.tr, these often involve derivatization. For the glucuronide, this would be even more critical. Another approach involves the hydrolysis of the glucuronide to liberate the aglycone (fluoxetine), which is then derivatized and analyzed by GC, though this results in the loss of information about the conjugated metabolite itself. scispace.com GC is often coupled with a mass spectrometer (GC-MS) for detection, which provides high selectivity. mdpi.comnih.govyoutube.com
Development of Chiral Separation Methods for Fluoxetine Glucuronide Diastereomers
Fluoxetine is a chiral molecule, marketed as a racemic mixture of (R)- and (S)-enantiomers. nih.govmdpi.comresearchgate.net Metabolism of fluoxetine can be stereoselective, meaning the two enantiomers may be processed at different rates or through different pathways. nih.govmdpi.com Consequently, the conjugation with glucuronic acid (which is itself chiral) results in the formation of diastereomeric metabolites.
Separating these diastereomers is crucial for a complete understanding of the drug's metabolic profile. This is achieved using chiral chromatography. chiraltech.comnih.gov Chiral stationary phases (CSPs) are used in both HPLC and GC to resolve enantiomers and diastereomers. nih.govchiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose in HPLC. chiraltech.com For example, a CHIRALPAK® IK column, an immobilized cellulosic-based CSP, has been successfully used for the normal phase separation of fluoxetine enantiomers. chiraltech.com The development of such methods for the N-glucuronide diastereomers would follow similar principles, optimizing the mobile phase and CSP to achieve baseline resolution.
Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool in metabolic research, providing unparalleled sensitivity and structural information. When coupled with a chromatographic separation technique, it allows for the confident identification and precise quantification of metabolites, even at very low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection in Biological Matrices from Research Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govnih.govnih.gov The technique combines the superior separation capabilities of LC or UPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. scispace.com
For analysis, a sample preparation step such as protein precipitation, liquid-liquid extraction (LLE) nih.gov, or solid-phase extraction (SPE) nih.govcuny.edu is typically performed to remove interferences. The mass spectrometer is usually operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific parent ion (precursor ion) for the analyte is selected and fragmented, and a resulting specific product ion is monitored. This precursor-to-product ion transition is unique to the target compound, minimizing interference from other molecules in the matrix. sci-hub.se This approach allows for the development of highly robust and sensitive assays with low limits of quantification (LLOQ), often in the sub-ng/mL range. ijper.orgsci-hub.senih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
|---|---|---|---|---|
| Fluoxetine | 310.2 | 148.2 | Positive ESI | nih.gov |
| Fluoxetine | 310.2 | 44.0 | Positive ESI | sci-hub.se |
| Norfluoxetine | 296.2 | 134.2 | Positive ESI | sci-hub.senih.gov |
Fragmentation Patterns and Ionization Properties for Fluoxetine N-Glucuronide Characterization
The structural elucidation of a metabolite like Fluoxetine N-Glucuronide relies on interpreting its mass spectrum and fragmentation pattern. Electrospray Ionization (ESI), typically in positive mode, is commonly used for this class of compounds as it efficiently generates protonated molecular ions [M+H]⁺. sci-hub.senih.gov
For Fluoxetine N-Glucuronide, the protonated molecule would be the parent ion. In tandem mass spectrometry (MS/MS), this parent ion is fragmented. Glucuronide conjugates exhibit a characteristic fragmentation pattern, which is a neutral loss of the glucuronic acid moiety (176 Da). researchgate.net This fragmentation would yield a product ion corresponding to the protonated aglycone, which in this case is fluoxetine (m/z 310.1).
Further fragmentation of the fluoxetine ion would produce characteristic product ions. The major fragment for fluoxetine is often observed at m/z 44, which corresponds to the [CH3-NH-CH2]⁺ fragment resulting from cleavage of the propanamine side chain. nih.gov Another significant fragment for the fluoxetine core is seen at m/z 148. nih.govresearchgate.net The identification of the parent ion and these characteristic fragment ions provides strong evidence for the structure of Fluoxetine N-Glucuronide in a research sample.
Quantitative Method Development and Validation for Research Studies
The accurate quantification of Fluoxetine N-β-D-Glucuronide Sodium Salt and its parent compound, fluoxetine, in biological matrices is fundamental for research studies. The development of robust analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a prerequisite for reliable data. ijper.orgcuny.edu These methods are validated to ensure they meet stringent criteria for specificity, precision, linearity, and accuracy, often following guidelines from bodies like the International Conference on Harmonization (ICH). nih.gov
Method development begins with optimizing the extraction of the analyte from the biological matrix, such as plasma or urine. ijper.org Protein precipitation is a common and effective technique used for sample preparation. ijper.org Chromatographic separation is then refined to isolate fluoxetine and its metabolites from endogenous interferences. This is often achieved using a C18 reverse-phase column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) with formic acid). ijper.orgnih.gov The total run time for such methods can be optimized to be very short, often under 4 minutes. ijper.org
Validation confirms the method's performance. Key validation parameters include:
Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a specific range. For fluoxetine, linear ranges have been established from 0.050 to 50.037 ng/mL and 10 to 750 ng/mL in different studies. nih.govresearchgate.net
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. LOQs for fluoxetine have been reported as low as 0.27 ng/mL. ijper.org
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Validation standards require intra- and inter-batch accuracy to be within ±15% of the nominal value (and ±20% for the LOQ), with a precision (expressed as the coefficient of variation, CV%) of less than 15%. ijper.orgnih.gov
Matrix Effect: This assesses whether components in the biological sample interfere with the ionization of the analyte, which could lead to inaccurate quantification. nih.gov
Stability: The stability of the analyte is tested under various conditions, such as at room temperature, after freeze-thaw cycles, and in the autosampler, to ensure that the concentration does not change during sample handling and analysis. nih.gov
The following interactive table summarizes validation parameters from various validated methods for the quantification of fluoxetine.
Application of Enzymatic Hydrolysis in Analytical Workflows
Glucuronidation is a major metabolic pathway for many drugs, resulting in conjugates that are more water-soluble and readily excreted. sigmaaldrich.com To quantify the total amount of a drug in a biological sample, it is often necessary to first cleave the glucuronide conjugate to release the parent drug. covachem.com This is commonly achieved through enzymatic hydrolysis using β-glucuronidase enzymes. sigmaaldrich.comcovachem.com This enzymatic approach is often preferred over chemical hydrolysis because it is less harsh and can prevent the degradation of the target analyte. covachem.com
Utilization of β-Glucuronidase for Cleavage of N-Glucuronides Prior to Analysis
β-Glucuronidase enzymes are routinely used in analytical workflows to hydrolyze glucuronide conjugates in biological fluids like urine and plasma. sigmaaldrich.comsigmaaldrich.com The cleavage of the glucuronide moiety from the parent molecule, such as the conversion of Fluoxetine N-β-D-Glucuronide to fluoxetine, facilitates subsequent extraction and analysis by methods like LC-MS/MS. covachem.comsigmaaldrich.com However, the efficiency of this hydrolysis can be significantly different for various types of glucuronide linkages. Research indicates that β-glucuronidase enzymes preferentially hydrolyze O-glucuronides over N-glucuronides. nih.govnih.gov This selectivity is an important consideration when developing methods for N-glucuronidated compounds like fluoxetine glucuronide. The enzymatic reaction involves the cleavage of the glycosidic bond, releasing the aglycone (the parent drug) for quantification.
Optimization of Hydrolysis Conditions for Research Sample Preparation
Optimizing the conditions for enzymatic hydrolysis is critical for achieving complete and reproducible cleavage of the glucuronide conjugate, which is essential for accurate quantification. nih.gov Several factors must be empirically determined and optimized, as hydrolysis efficiency is dependent on the specific enzyme and the analyte. sigmaaldrich.comsigmaaldrich.com
Key parameters for optimization include:
Enzyme Source: β-glucuronidases are commercially available from various sources, including bacteria (Escherichia coli), mollusks (Helix pomatia, Patella vulgata, Red abalone), and recombinant systems. sigmaaldrich.comnih.govoup.com These enzymes exhibit different efficiencies and optimal conditions. For instance, enzymes from Helix pomatia have been shown to completely hydrolyze N-glucuronides under specific conditions, while recombinant enzymes can offer faster hydrolysis. nih.govojp.gov
Enzyme Concentration/Amount: The amount of enzyme used, often measured in Fishman units, directly impacts the rate of hydrolysis. sigmaaldrich.com Studies have shown that increasing the enzyme concentration can significantly shorten the incubation time required for complete conversion. sigmaaldrich.com For example, one study recommended ≥30 units/μL of urine for complete hydrolysis of N-glucuronides using an enzyme from Helix pomatia. nih.gov
Incubation Temperature and Time: Hydrolysis is typically performed at temperatures such as 37°C or 55°C. nih.govnih.gov The required incubation time can range from less than 30 minutes to over 18 hours, depending on the enzyme, temperature, and specific glucuronide. nih.govnih.gov For example, optimized conditions for a recombinant β-glucuronidase involved incubation at 37°C for 16 hours. nih.gov
pH: Every enzyme has an optimal pH range for activity. imcstips.com Since the pH of biological samples like urine can vary widely (e.g., 4.5 to 8.0), buffering the sample to the enzyme's optimal pH is essential for maximal efficiency. imcstips.comimcstips.com A shift of just 0.5 pH units can alter enzyme performance significantly. imcstips.com For example, some recombinant enzymes have an optimal pH around 6.8-7.4, whereas purified abalone enzyme works best at a more acidic pH of 4.5. nih.govimcstips.com
The following interactive table summarizes hydrolysis conditions for different β-glucuronidase enzymes.
Challenges and Considerations in Hydrolysis-Based Quantification of Glucuronides
While enzymatic hydrolysis is a valuable tool, several challenges can lead to inaccurate quantification of glucuronides if not properly addressed. A primary challenge is the potential for incomplete hydrolysis. nih.gov
Substrate Specificity: As previously noted, β-glucuronidases often hydrolyze N-glucuronides less efficiently than O-glucuronides. nih.govnih.gov This can make it difficult to find a single set of hydrolysis conditions that is optimal for a panel of different drug conjugates. nih.gov The stereochemistry of the linkage can also impact hydrolysis efficiency; for example, the cleavage of a glucuronide bound at a phenolic position may require less energy than one bound to an alcoholic group. oup.com
Enzyme Inhibition: Biological samples are complex and can contain endogenous substances that inhibit enzyme activity. imcstips.com These inhibitors can include flavonoids, thiosulfinates, and natural acids, which may be present due to a person's diet or health status. imcstips.com This inhibition can lead to incomplete hydrolysis and an underestimation of the true analyte concentration.
Sample Variability: The high degree of heterogeneity in patient urine samples, particularly in pH, presents a significant challenge. imcstips.com If the sample pH is outside the optimal range for the chosen enzyme, its efficiency can be drastically reduced. imcstips.comimcstips.com
Non-enzymatic Hydrolysis: For some N-glucuronides, non-enzymatic hydrolysis under acidic urine conditions may be a more significant source of the free amine than enzymatic cleavage. nih.gov This must be considered when interpreting results, as the measured "free" drug may have been liberated non-enzymatically prior to the analytical procedure.
Method Validation: Given these challenges, it is crucial that the hydrolysis step is thoroughly validated. This includes demonstrating complete cleavage using certified reference materials and evaluating the impact of sample matrix variability to ensure the method is robust and reliable for real-world research samples. nih.gov
Role and Research Utility of Fluoxetine N β D Glucuronide Sodium Salt
Function as a Reference Standard in Drug Metabolism Studies
As a reference standard, Fluoxetine (B1211875) N-β-D-Glucuronide Sodium Salt provides a benchmark against which unknown samples can be compared. This is fundamental for ensuring the accuracy, reliability, and reproducibility of experimental data in drug development and research.
Application in Analytical Method Development and Validation for Fluoxetine and Metabolites
The development of robust and reliable analytical methods is a prerequisite for the quantitative analysis of drugs and their metabolites in biological matrices. Fluoxetine N-β-D-Glucuronide Sodium Salt is essential in this process. hres.canih.govpharmgkb.org It is used to develop and validate assays, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), for the simultaneous determination of fluoxetine and its various metabolites. nih.govnih.gov
The use of this specific glucuronide metabolite as a reference material allows researchers to:
Establish Specificity and Selectivity: Confirm that the analytical method can distinguish Fluoxetine N-β-D-Glucuronide from the parent drug (Fluoxetine), the primary active metabolite (Norfluoxetine), and other potential impurities or endogenous compounds in a sample. nih.gov
Determine Linearity and Range: Construct calibration curves to establish a linear relationship between the concentration of the metabolite and the instrument's response over a specific range. nih.gov
Assess Accuracy and Precision: Evaluate how close the measured values are to the true value and the degree of scatter between repeated measurements.
Define Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the metabolite that can be reliably detected and quantified.
The table below illustrates typical parameters evaluated during analytical method validation where a reference standard is crucial.
| Validation Parameter | Description | Role of Fluoxetine N-β-D-Glucuronide Reference Standard |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Used to confirm no interference at its specific retention time or mass-to-charge ratio. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Used to prepare a standard curve across a range of concentrations. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Used to spike blank matrix and measure recovery to determine agreement with the known concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Used in repeated analyses to assess the variability (e.g., standard deviation, coefficient of variation) of the results. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Used to determine the minimum concentration that meets predefined acceptance criteria for accuracy and precision. |
Use in Quality Control (QC) for Research Compound Synthesis
In the synthesis of research chemicals, including fluoxetine and its metabolites, quality control is paramount. This compound serves as a QC standard to verify the identity and purity of newly synthesized batches. hres.canih.govpharmgkb.org By comparing the analytical profile (e.g., via NMR, HPLC, or MS) of the synthesized compound against that of the certified reference standard, chemists can confirm the successful synthesis and ensure that the material meets the required specifications for use in further research. nih.gov This is a critical step in both academic research and for commercial suppliers providing compounds for Abbreviated New Drug Applications (ANDA) or other research purposes. pharmgkb.org
Traceability to Pharmacopeial Standards for Research Materials
Traceability is the concept of linking a measurement result back to a stated reference, such as a national or international standard. nih.gov In pharmaceutical research, using reference materials that are traceable to pharmacopeial standards (e.g., United States Pharmacopeia - USP) ensures a high level of confidence and consistency in the generated data. hres.caujpronline.com While Fluoxetine N-β-D-Glucuronide itself may not be a formal USP monograph item, its characterization and use as a reference standard are often compliant with regulatory guidelines. hres.canih.govpharmgkb.org This allows for the reliable comparison of data across different laboratories and studies, a cornerstone of collaborative and verifiable science. The use of such standards helps ensure that the path of a research drug is transparent and its identity is verifiable. nih.gov
Contribution to Understanding Overall Drug Disposition in Preclinical Models
Studying metabolites like Fluoxetine N-β-D-Glucuronide is crucial for building a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical animal models provide the initial insights into these processes.
Investigation of its Formation Rate and Excretion Routes in Animal Models (excluding human data)
Preclinical studies in various animal species have identified glucuronidation as a metabolic pathway for fluoxetine. hres.ca While N-demethylation to norfluoxetine (B159337) is a primary pathway, subsequent conjugation reactions also occur. fda.gov
Excretion Routes: In animal models, the primary route of elimination for fluoxetine and its metabolites is through hepatic metabolism, followed by excretion of the resulting inactive metabolites by the kidney. fda.gov Studies in rats, guinea pigs, and dogs have shown that metabolites can be excreted as glucuronide conjugates. hres.cahres.ca For example, an O-dealkylation product of fluoxetine, p-trifluoromethylphenol, was found to be excreted as a glucuronide conjugate in these species. hres.ca In rats, fluoxetine and norfluoxetine are extensively metabolized, to the extent that neither compound is found unchanged in the urine; instead, they are eliminated as other metabolites, including conjugates. hres.cahres.ca In dogs, fluoxetine is well absorbed and extensively metabolized in the liver. veteriankey.com
The table below summarizes findings on fluoxetine metabolism in common preclinical models.
| Animal Model | Key Metabolic Findings Related to Conjugation/Excretion | Citation |
| Rat | Fluoxetine is extensively metabolized; neither parent drug nor norfluoxetine is found in urine. p-Trifluoromethylphenol (an O-dealkylation metabolite) is excreted as a glucuronide conjugate. | hres.cahres.ca |
| Dog | Fluoxetine is extensively metabolized in the liver. p-Trifluoromethylphenol is excreted as a glucuronide conjugate. Unchanged fluoxetine and norfluoxetine are also found in urine. | hres.cahres.ca |
| Guinea Pig | p-Trifluoromethylphenol is excreted as a glucuronide conjugate. Unchanged fluoxetine and norfluoxetine are also found in urine. | hres.cahres.ca |
| Fish (Rainbow Trout) | In vitro studies with liver microsomes suggest the potential for glucuronidation as a Phase II metabolic pathway, though demethylation appears to be minor in this species. | researchgate.net |
While these studies confirm the existence of the glucuronidation pathway in animals, detailed public data on the specific in vivo formation rate of Fluoxetine N-β-D-Glucuronide itself remains limited. The availability of the reference standard is critical for conducting such quantitative studies.
Modeling the Contribution of Glucuronidation to Total Metabolic Clearance in In Vitro Systems
In vitro systems, such as liver microsomes and hepatocytes, are standard tools for predicting a drug's metabolic fate. scispace.com These systems contain the primary enzymes responsible for drug metabolism, including cytochrome P450s (CYPs) for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II glucuronidation. scispace.comannualreviews.org
To model the contribution of glucuronidation to fluoxetine's total metabolic clearance, researchers would typically incubate fluoxetine with liver microsomes. scispace.com For glucuronidation reactions to occur, the system must be fortified with specific cofactors, namely UDP-glucuronic acid (UDPGA), and the microsomes are often treated with a pore-forming agent like alamethicin (B1591596) to ensure the cofactor can reach the UGT enzymes within the microsomal membrane. nih.gov
By measuring the rate of disappearance of the parent drug (substrate depletion approach) or the rate of formation of the metabolite (Fluoxetine N-β-D-Glucuronide), scientists can calculate the intrinsic clearance (CLint) for that specific pathway. nih.gov The this compound reference standard is indispensable for the metabolite formation approach, as it is needed to create a standard curve for quantification.
While extensive in vitro research has focused on the CYP-mediated metabolism of fluoxetine to norfluoxetine, nih.govnih.gov specific studies quantifying the in vitro clearance of fluoxetine via the N-glucuronidation pathway are less common in the literature. neu.edu.tr The prediction of in vivo clearance from in vitro glucuronidation data can be complex. annualreviews.org However, combined approaches using cofactors for both P450 and UGT enzymes in human liver microsomes are considered applicable for assessing clearance for compounds where both pathways contribute to elimination. nih.gov
Assessment of Potential Biological Activity of the Glucuronide Metabolite
The metabolism of fluoxetine is extensive, primarily occurring in the liver through the cytochrome P450 (CYP) isoenzyme system, with CYP2D6 playing a major role. nih.govwikipedia.org This process leads to the formation of its only major active metabolite, norfluoxetine. nih.govwikipedia.org Both fluoxetine and norfluoxetine subsequently undergo phase II metabolism, including glucuronidation, to form more water-soluble compounds that can be readily excreted from the body, primarily in the urine. nih.govdrugbank.com
While the pharmacology of fluoxetine and norfluoxetine is well-documented, specific research into the direct biological activity of their glucuronide conjugates, such as Fluoxetine N-β-D-Glucuronide, is limited in publicly available scientific literature. Glucuronidation is typically a detoxification pathway that renders compounds pharmacologically inactive and facilitates their elimination. drugbank.com The following sections address the requested areas of research concerning Fluoxetine N-β-D-Glucuronide, noting the general lack of specific data for this metabolite.
In Vitro Studies on Receptor Binding or Enzyme Inhibition (if observed for the metabolite itself)
There is a substantial body of research on the in vitro receptor binding and enzyme inhibition of fluoxetine and its active metabolite, norfluoxetine. Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that binds potently to the serotonin transporter (SERT). nih.govnih.gov Both fluoxetine and norfluoxetine are also known to be potent inhibitors of the CYP2D6 enzyme. wikipedia.orgclinpgx.org
However, specific in vitro studies evaluating the receptor binding profile or enzyme inhibitory potential of Fluoxetine N-β-D-Glucuronide are not extensively reported in the available literature. The process of glucuronidation adds a large, polar glucuronic acid moiety to the parent molecule, which generally sterically hinders and electronically alters the compound, significantly reducing or eliminating its affinity for the receptors and enzyme active sites targeted by fluoxetine and norfluoxetine. This is consistent with the primary role of glucuronidation in drug inactivation and excretion.
Evaluation of Activity in Isolated Enzyme Systems or Cell Cultures (e.g., anticholinesterase activity)
The parent compound, fluoxetine, has been investigated for its effects on various enzyme systems beyond CYP450. For instance, some studies have examined the inhibitory effects of fluoxetine and other antidepressants on cholinesterases (acetylcholinesterase and butyrylcholinesterase), with fluoxetine showing weak inhibitory activity. nih.gov Additionally, research has explored the direct effects of fluoxetine on pancreatic beta-cells in culture, suggesting it can promote insulin (B600854) secretion and increase beta-cell mass. nih.gov
Despite these investigations into the parent drug, there is a lack of specific data from studies evaluating the activity of Fluoxetine N-β-D-Glucuronide in isolated enzyme systems or cell cultures. It is generally presumed that as a major, polar metabolite formed for the purpose of excretion, its biological activity would be negligible compared to the parent compound and its active metabolite, norfluoxetine.
Exploration of Metabolite's Role in Animal Physiology (e.g., energy metabolism in mouse models of PTSD)
Animal models have been crucial in understanding the physiological and behavioral effects of fluoxetine. Studies in mouse models have shown that chronic fluoxetine treatment can mediate anxiolytic and antidepressant effects through mechanisms that are both dependent and independent of neurogenesis. nih.gov Other research in mice has demonstrated that fluoxetine can induce a rapid and sustained inhibition of the expression of certain genes, such as Dlx5/6, in the cerebral cortex. mdpi.com
While the disposition and pharmacokinetics of fluoxetine and norfluoxetine have been studied in animal models like the baboon, which show extensive metabolism of the parent drug, specific investigations into the physiological role of Fluoxetine N-β-D-Glucuronide are not found in the reviewed literature. nih.gov The focus of physiological and pharmacological studies remains on the active parent drug and its active N-demethylated metabolite, norfluoxetine, which are responsible for the therapeutic effects observed in these models. The glucuronide conjugate is considered an endpoint in the metabolic pathway, destined for elimination.
Theoretical and Computational Studies on Fluoxetine Glucuronidation
Molecular Modeling of UGT Enzyme-Substrate Interactions
The interaction between a substrate and its metabolizing enzyme is a critical determinant of metabolic fate. Molecular modeling techniques, including docking and molecular dynamics simulations, provide invaluable insights into these interactions at an atomic level.
Docking and Molecular Dynamics Simulations of Fluoxetine (B1211875) and UGT Isoforms
While extensive molecular docking and dynamics simulation studies have been conducted on fluoxetine's interactions with its primary targets, such as the serotonin (B10506) transporter (SERT), and its major metabolizing enzymes from the CYP family, there is a notable scarcity of published research specifically detailing the docking and molecular dynamics of fluoxetine with UGT isoforms. nih.govsemanticscholar.orgnih.govresearchgate.netnih.gov
However, the principles of these computational methods are broadly applicable. Docking studies would predict the most favorable binding pose of fluoxetine within the active site of a UGT enzyme, identifying key amino acid residues involved in the interaction. Molecular dynamics simulations would then provide a dynamic view of this interaction over time, assessing the stability of the enzyme-substrate complex and revealing conformational changes that may occur during the binding process.
For N-glucuronidation of structurally similar compounds, such as tricyclic antidepressants, UGT1A4 and UGT2B10 have been identified as key enzymes. nih.govhelsinki.fi It is therefore plausible that these isoforms are also involved in fluoxetine glucuronidation. Future computational studies focusing on these specific UGT isoforms could elucidate the precise molecular determinants of fluoxetine binding.
Predictive Modeling of Glucuronidation Sites and Stereoselectivity
Predictive modeling plays a crucial role in identifying potential sites of metabolism on a drug molecule. General-purpose predictive models for UGT-mediated metabolism, such as XenoSite, have been developed and demonstrate reasonable accuracy in predicting sites of glucuronidation for a wide range of compounds. nih.govresearchgate.netnih.gov These models are typically built on large datasets of known UGT substrates and their metabolic profiles, employing machine learning algorithms to identify physicochemical and structural features that predispose a particular atom to glucuronidation.
Structure-Activity Relationship (SAR) Investigations for N-Glucuronidation
Structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity, in this case, its propensity for N-glucuronidation.
Identification of Structural Determinants Influencing Glucuronidation Efficiency
Computational Approaches for Predicting Metabolic Fate of Analogues
Computational models that predict the metabolic fate of drug candidates are invaluable tools in drug discovery and development. These models can help in designing analogues of a lead compound with an improved metabolic profile. For fluoxetine analogues, computational approaches could be used to predict how structural modifications would alter their susceptibility to N-glucuronidation. By systematically altering the structure of fluoxetine in silico and running the modified structures through predictive metabolism software, researchers could identify analogues with either enhanced or diminished N-glucuronidation, depending on the desired pharmacokinetic properties. However, specific studies detailing such computational predictions for fluoxetine analogues with a focus on N-glucuronidation are currently lacking in the literature.
Future Directions and Emerging Research Areas
Unexplored UGT Isoforms and Their Roles in Fluoxetine (B1211875) Glucuronidation
The UDP-glucuronosyltransferase (UGT) superfamily of enzymes is responsible for the glucuronidation of a wide array of substances, including many drugs. However, the specific UGT isoforms involved in the N-glucuronidation of fluoxetine remain largely uncharacterized. This is a significant knowledge gap, as understanding which isoforms are responsible for this metabolic step is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.
Research has highlighted the complexity of the UGT enzyme system, with overlapping substrate specificities and the presence of numerous isoforms making it challenging to pinpoint the exact enzymes involved in a particular metabolic reaction. nih.gov While studies have identified UGT1A4 as being involved in the metabolism of some tricyclic antidepressants and antipsychotics, there is very limited data on its specific role, or the role of other UGTs, in fluoxetine's N-glucuronidation. nih.govresearchgate.net Future research should focus on systematically screening a comprehensive panel of recombinant human UGT isoforms to identify those with catalytic activity towards fluoxetine.
Key research questions in this area include:
Which specific UGT isoforms are the primary contributors to fluoxetine N-glucuronidation in humans?
Are there polymorphic variants in the genes encoding these UGT isoforms that lead to clinically significant differences in fluoxetine metabolism and response?
To what extent does fluoxetine or its metabolites inhibit or induce various UGT isoforms, potentially affecting the metabolism of co-administered drugs?
Answering these questions will require a combination of in vitro studies with recombinant enzymes and human liver microsomes, as well as clinical studies investigating the impact of UGT polymorphisms on fluoxetine pharmacokinetics.
Development of Novel In Vitro Models for Enhanced Predictivity of Glucuronidation
The development of more predictive in vitro models is essential for accurately forecasting the in vivo glucuronidation of fluoxetine. Traditional models, such as human liver microsomes, provide a valuable starting point but may not fully recapitulate the complex interplay of factors that influence drug metabolism in the whole organism.
Emerging in vitro systems offer the potential for greater physiological relevance. These include:
Three-dimensional (3D) hepatocyte cultures (spheroids and organoids): These models better mimic the architecture and function of the liver compared to traditional 2D cultures, providing a more accurate representation of in vivo metabolism.
Microfluidic "liver-on-a-chip" devices: These platforms allow for the co-culture of different liver cell types and can incorporate physiological flow, creating a more dynamic and realistic microenvironment for metabolism studies.
Genetically engineered cell lines: The use of cell lines overexpressing specific UGT isoforms can help to dissect the contribution of individual enzymes to fluoxetine glucuronidation.
Computational approaches are also playing an increasingly important role. Quantitative structure-activity relationship (QSAR) models are being developed to predict whether a compound is likely to be a substrate for UGT-mediated metabolism. nih.gov These models use molecular descriptors to forecast the likelihood of a glucuronidation reaction and can even distinguish between O- and N-glucuronidations. nih.gov Integrating these advanced in vitro and in silico models will enhance the ability to predict the extent and pathways of fluoxetine glucuronidation in humans, reducing the reliance on later-stage clinical trials.
Advanced Analytical Techniques for Comprehensive Metabolite Profiling in Research
A thorough understanding of fluoxetine's metabolic fate requires sophisticated analytical techniques capable of identifying and quantifying not only the parent drug but also its full spectrum of metabolites, including Fluoxetine N-β-D-Glucuronide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and robustness. nih.gov
Recent advancements in analytical instrumentation and methodologies are further enhancing the ability to conduct comprehensive metabolite profiling:
High-resolution mass spectrometry (HRMS): Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements, facilitating the identification of unknown metabolites.
Ion mobility spectrometry (IMS): When coupled with mass spectrometry, IMS provides an additional dimension of separation based on the size and shape of ions, helping to resolve isomeric metabolites.
Improved sample preparation techniques: Innovations in solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are leading to cleaner samples and improved recovery of metabolites from complex biological matrices like plasma and urine. nih.gov
Metabolomics platforms: The application of untargeted and targeted metabolomics approaches, often utilizing gas chromatography-mass spectrometry (GC-MS) or LC-MS, allows for a global view of the metabolic changes induced by fluoxetine. nih.gov
| Analytical Technique | Application in Fluoxetine Metabolite Research | Key Advantages |
| LC-MS/MS | Quantifying fluoxetine and its known metabolites in biological samples. nih.gov | High sensitivity, specificity, and robustness. nih.gov |
| HRMS | Identifying novel and unknown fluoxetine metabolites. | High mass accuracy for confident formula determination. |
| GC-MS | Profiling of endogenous metabolites perturbed by fluoxetine treatment. nih.gov | Excellent separation for volatile and derivatized compounds. |
| Metabolomics | Gaining a systems-level view of metabolic pathway alterations. nih.gov | Comprehensive analysis of a wide range of metabolites. |
Integration of Multi-Omics Data for Systems-Level Understanding of Glucuronidation Pathways in Animal Models
To gain a holistic understanding of how fluoxetine glucuronidation is regulated and how it impacts broader biological systems, researchers are increasingly turning to multi-omics approaches in animal models. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular events following fluoxetine administration.
For instance, a study integrating bulk RNA-seq and H3K27ac ChIP-seq datasets across 27 brain regions in rats treated with fluoxetine revealed profound, region-specific shifts in gene expression and chromatin state. nih.gov Such studies, while not directly focused on glucuronidation, provide a framework for how multi-omics can be applied. Future research could specifically investigate the effects of fluoxetine on the expression of UGT genes and proteins in the liver and other tissues.
By combining data on:
Genomic variations in UGT genes.
Transcriptomic changes in UGT mRNA levels.
Proteomic analysis of UGT protein abundance and activity.
Metabolomic profiling of fluoxetine and its glucuronide metabolites.
Researchers can build detailed models of the glucuronidation pathway and its regulation. This systems-level understanding will be invaluable for predicting how genetic and environmental factors influence fluoxetine metabolism and for identifying potential biomarkers of drug response. The use of animal models, such as rats, which are widely used in depression and antidepressant response research, will continue to be crucial for these integrative studies. nih.gov
| Omics Layer | Information Provided | Relevance to Fluoxetine Glucuronidation |
| Genomics | DNA sequence variations in UGT genes. | Identify genetic polymorphisms affecting enzyme function. |
| Transcriptomics | mRNA expression levels of UGTs. | Understand the regulation of UGT gene expression. |
| Proteomics | Abundance and post-translational modifications of UGT proteins. | Correlate protein levels with metabolic activity. |
| Metabolomics | Levels of fluoxetine, norfluoxetine (B159337), and their glucuronides. nih.gov | Directly measure the output of the glucuronidation pathway. |
Q & A
Q. What strategies can be employed to enhance the sensitivity and specificity of fluorogenic or chromogenic assays for detecting β-glucuronidase activity against this compound?
- Methodological Answer :
- Substrate Engineering : Use high-affinity probes like 6-Chloro-3-indolyl-β-D-glucuronide for colorimetric detection .
- Signal Amplification : Optimize incubation time (30–120 min) and temperature (37°C) to balance sensitivity and background noise.
- Quenching : Terminate reactions with NaOH (0.1 M) and measure fluorescence (Ex/Em 560/585 nm) or absorbance (e.g., 540 nm for chromogenic assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
